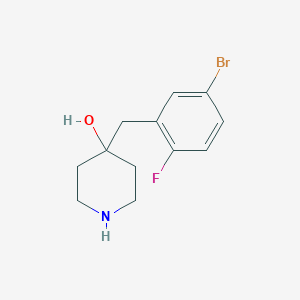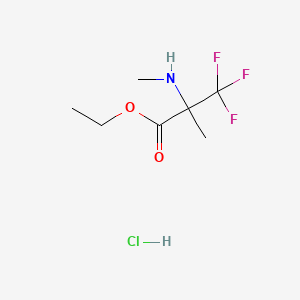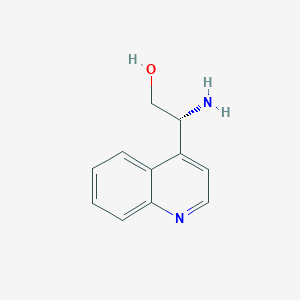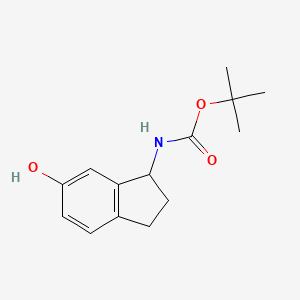![molecular formula C8H11N B13550663 1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
1-Ethynyl-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-7-azabicyclo[221]heptane is a bicyclic compound with the molecular formula C8H11N It is characterized by a unique structure that includes an ethynyl group attached to a 7-azabicyclo[221]heptane framework
Méthodes De Préparation
The synthesis of 1-Ethynyl-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide . This reaction typically requires specific conditions, such as the use of a strong base like sodium hydride (NaH) to facilitate the cyclization process.
Analyse Des Réactions Chimiques
1-Ethynyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed processes for substitution reactions and strong bases or acids for oxidation and reduction reactions .
Applications De Recherche Scientifique
1-Ethynyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Ethynyl-7-azabicyclo[2.2.1]heptane can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in different applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ethynyl group and the specific arrangement of atoms in its bicyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
1-ethynyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2 |
Clé InChI |
KRLOIZFGAGSIEN-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CCC(N1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)


![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)


![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
